Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate chemical structure and molecular weight
Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, molecular properties, a robust synthesis protocol, and its potential applications in the field of drug discovery, grounded in the established principles of organic synthesis and characterization.
Core Compound Identity: Structure and Physicochemical Properties
Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene. The core of the molecule is a thiophene ring, which is substituted with an amino group at position 2, an ethyl carboxylate group at position 3, and a pyridin-2-yl group at position 4.
The presence of the 2-aminothiophene scaffold is a key feature, as this motif is a well-known pharmacophore found in a variety of biologically active compounds. The strategic placement of the amino and ester groups allows for a diverse range of subsequent chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The pyridinyl substituent introduces a basic nitrogen atom, which can influence the compound's solubility, and potential for hydrogen bonding and salt formation, all of which are critical parameters in drug design.
Chemical Structure
The chemical structure of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is depicted below.
Caption: Chemical structure of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate.
Physicochemical Data Summary
The key physicochemical properties of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate are summarized in the table below. The molecular weight is calculated based on its chemical formula.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate | - |
| CAS Number | 953909-28-9 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | Calculated |
| Molecular Weight | 248.30 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from related compounds |
Synthesis and Mechanistic Insights: The Gewald Reaction
The most established and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[2][3][4] This one-pot, multi-component reaction is highly valued for its efficiency and the ready availability of starting materials. The synthesis of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is achieved through the condensation of 2-acetylpyridine, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.
Reaction Scheme
Caption: Gewald reaction workflow for the synthesis of the target compound.
Mechanistic Pathway
The Gewald reaction proceeds through a series of well-understood steps:
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Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-acetylpyridine) and the active methylene compound (ethyl cyanoacetate). The base deprotonates the α-carbon of ethyl cyanoacetate, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of 2-acetylpyridine. Subsequent dehydration yields the α,β-unsaturated cyanoester intermediate.[4]
-
Michael Addition of Sulfur: Elemental sulfur, in the presence of a base, forms a nucleophilic sulfide species. This species undergoes a Michael addition to the β-carbon of the Knoevenagel adduct.
-
Intramolecular Cyclization and Tautomerization: The newly formed sulfur-containing intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon. A subsequent tautomerization leads to the formation of the stable aromatic 2-aminothiophene ring.
Experimental Protocol
The following is a representative protocol for the synthesis of Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, adapted from established Gewald reaction procedures for analogous compounds.
Materials:
-
2-Acetylpyridine
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol (or another suitable solvent like methanol or DMF)
Procedure:
-
To a stirred solution of 2-acetylpyridine (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this mixture, add morpholine (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approximately 50-60 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a polar protic solvent that can dissolve the reactants and facilitate the reaction.
-
Base: Morpholine is an effective basic catalyst for the Knoevenagel condensation and also aids in the nucleophilic addition of sulfur.
-
Temperature: Moderate heating is typically sufficient to drive the reaction to completion without promoting side reactions.
Structural Elucidation and Characterization
Due to the absence of published experimental spectra for Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, the following section outlines the expected spectroscopic characteristics based on the analysis of closely related 2-aminothiophene derivatives.[5]
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl ester group.- A broad singlet for the amino (-NH₂) protons.- A singlet for the thiophene proton.- A series of multiplets in the downfield region corresponding to the protons of the pyridin-2-yl group. |
| ¹³C NMR | - Resonances for the two carbons of the ethyl group.- A signal for the ester carbonyl carbon.- Four signals for the carbons of the thiophene ring.- Five signals for the carbons of the pyridin-2-yl ring. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations for the amino group (typically two bands in the range of 3300-3500 cm⁻¹).- C-H stretching vibrations for aromatic and aliphatic protons.- A strong C=O stretching vibration for the ester group (around 1680-1720 cm⁻¹).- C=C and C=N stretching vibrations for the aromatic rings. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (248.30). |
Applications in Drug Discovery and Development
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.[6] This makes Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate a highly attractive starting point for the development of novel therapeutic agents.
Potential Therapeutic Areas:
-
Anticancer: Many 2-aminothiophene derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[7]
-
Antimicrobial: The thiophene ring is a bioisostere of the phenyl group and is present in numerous antimicrobial agents. Derivatives of 2-aminothiophene have demonstrated activity against a range of bacteria and fungi.[8]
-
Anti-inflammatory: Certain substituted 2-aminothiophenes have been identified as potent anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade.[2]
The presence of the reactive amino and ester functional groups in Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate provides convenient handles for the synthesis of a library of derivatives, which can then be screened for various biological activities.
Conclusion
Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis via the robust and efficient Gewald reaction makes it readily accessible. The inherent biological potential of the 2-aminothiophene scaffold, combined with the possibilities for further chemical modification, positions this molecule as a key building block for the development of next-generation therapeutics. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further explore the potential of this promising compound.
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